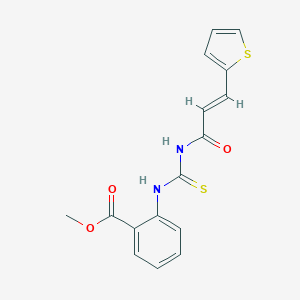
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including interleukin-12, interleukin-23, and type I interferons. By inhibiting TYK2, 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide has been shown to effectively reduce inflammation and disease activity in preclinical models of autoimmune diseases. This compound has also been shown to have a favorable safety profile in animal studies, with no significant toxic effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, this compound may have limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability. These factors may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for the development of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide. One area of focus is the optimization of the pharmacokinetic properties of this compound to improve its efficacy as a therapeutic agent. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide in clinical trials, and to determine its potential for use in combination with other therapies for autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide involves several steps. The first step involves the reaction of 4-bromophenol with 2-chloro-N-(4-nitrophenyl)acetamide to form 2-(4-bromophenoxy)-N-(4-nitrophenyl)acetamide. This intermediate is then reduced using palladium on carbon to obtain 2-(4-bromophenoxy)-N-(4-aminophenyl)acetamide. The final step involves the reaction of this compound with 4-((4-methylpiperazin-1-yl)sulfonyl)phenylboronic acid to form 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. Preclinical studies have demonstrated that this compound is a potent and selective inhibitor of the TYK2 enzyme, which plays a key role in the signaling pathways involved in autoimmune diseases.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4S/c1-22-10-12-23(13-11-22)28(25,26)18-8-4-16(5-9-18)21-19(24)14-27-17-6-2-15(20)3-7-17/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGZTEYRGIINLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

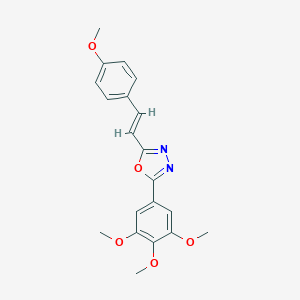
![2-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B468434.png)

![N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B468439.png)
![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)
![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B468456.png)
![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)

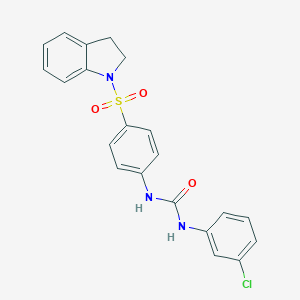
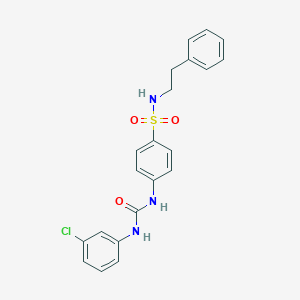
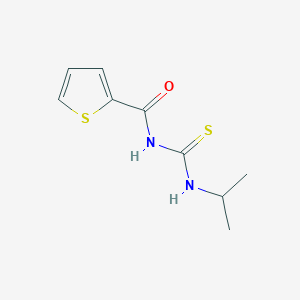
![4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B468499.png)

